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molecular formula C11H8FNO4 B2976004 7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid CAS No. 622369-36-2

7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid

Cat. No. B2976004
M. Wt: 237.186
InChI Key: CKIFZMDHCWPBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06780996B2

Procedure details

A mixture of ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate (2.2 g, 8.30 mmol) and 13.2 mL of 1 N sodium hydroxide and 40 mL of ethanol is heated at reflux for 3 hours then cooled to room temperature. Water is added and the mixture is acidified with acetic acid. The resultant solid is collected by filtration washing with water to provide 1.90 g of 7-fluoro-6-methoxy-4-oxo-1,4,-dihydro-3-quinolinecarboxylic acid as a white solid, mp 265-267° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:17])[C:7]([C:12]([O:14]CC)=[O:13])=[CH:8][NH:9]2)=[CH:4][C:3]=1[O:18][CH3:19].[OH-].[Na+].C(O)C.O>C(O)(=O)C>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:17])[C:7]([C:12]([OH:14])=[O:13])=[CH:8][NH:9]2)=[CH:4][C:3]=1[O:18][CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
FC1=C(C=C2C(C(=CNC2=C1)C(=O)OCC)=O)OC
Name
Quantity
13.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resultant solid is collected by filtration
WASH
Type
WASH
Details
washing with water

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C2C(C(=CNC2=C1)C(=O)O)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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